molecular formula C13H22O2 B2489835 3-(1-Adamantyloxy)propan-1-ol CAS No. 359827-31-9

3-(1-Adamantyloxy)propan-1-ol

Cat. No.: B2489835
CAS No.: 359827-31-9
M. Wt: 210.317
InChI Key: GGBMJNNJKFAJNE-UHFFFAOYSA-N
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Description

3-(1-Adamantyloxy)propan-1-ol is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, attached to a propanol group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyloxy)propan-1-ol typically involves the reaction of adamantanol with an appropriate propanol derivative under specific conditions. One common method involves the use of a base to deprotonate the hydroxyl group of adamantanol, followed by nucleophilic substitution with a halogenated propanol . The reaction conditions often include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Tetrahydrofuran or dimethyl sulfoxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyloxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products

Scientific Research Applications

3-(1-Adamantyloxy)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Adamantyloxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its incorporation into lipid membranes. This property can influence the permeability and stability of cell membranes, potentially leading to antimicrobial effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-(1-Adamantyloxy)propan-1-ol can be compared with other adamantane derivatives such as:

The uniqueness of this compound lies in its combination of the adamantane structure with a propanol group, providing a balance of lipophilicity and reactivity that is valuable in various applications.

Properties

IUPAC Name

3-(1-adamantyloxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBMJNNJKFAJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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